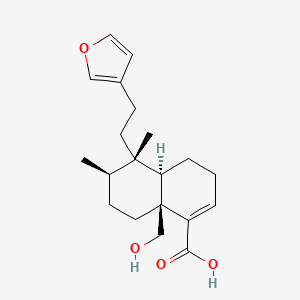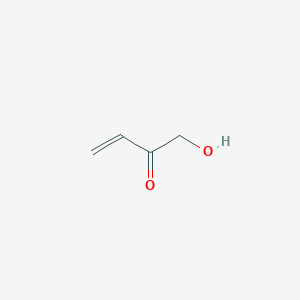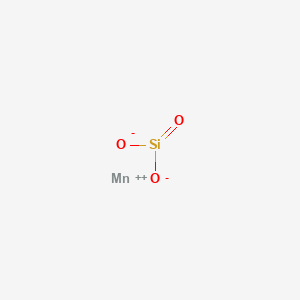
Manganese silicate
Overview
Description
Manganese silicate is a chemical compound composed of manganese, silicon, and oxygen, with the chemical formula MnSiO3. It is commonly found in nature as the mineral rhodonite. This compound is known for its unique properties, including its role in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese silicate can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common method involves the reaction of manganese chloride (MnCl2) with sodium silicate (Na2SiO3) under hydrothermal conditions. The reaction typically occurs at elevated temperatures (around 150°C) and pressures, resulting in the formation of this compound microspheres .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of manganese ore processing. The reduction of manganese ore in the presence of silicon dioxide (SiO2) at high temperatures (1400°C to 1550°C) leads to the formation of this compound. This process is commonly used in the production of ferromanganese alloys .
Chemical Reactions Analysis
Types of Reactions: Manganese silicate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products Formed:
- Oxidation: Manganese dioxide (MnO2) and silicon dioxide (SiO2)
- Reduction: Manganese metal and silicon monoxide (SiO)
- Substitution: Mixed metal silicates
Scientific Research Applications
Manganese silicate has a wide range of applications in scientific research and industry:
Chemistry:
- Used as a catalyst in various chemical reactions, including oxidation and reduction processes .
- Employed in the synthesis of advanced materials, such as manganese-based nanoparticles .
Biology and Medicine:
- Manganese-based nanoparticles, including this compound, are explored for their potential in biomedical applications, such as drug delivery and imaging .
Industry:
Mechanism of Action
The mechanism of action of manganese silicate in various applications is primarily based on its chemical reactivity and structural properties. In catalytic processes, this compound acts as a catalyst by providing active sites for chemical reactions. In biomedical applications, manganese-based nanoparticles, including this compound, interact with biological molecules and cells, facilitating drug delivery and imaging .
Comparison with Similar Compounds
Manganese silicate can be compared with other similar compounds, such as:
Magnesium silicate (MgSiO3): Unlike this compound, magnesium silicate is commonly used as an antacid and in cosmetic products.
Calcium silicate (CaSiO3): Calcium silicate is widely used in construction materials and as an industrial absorbent.
Iron silicate (FeSiO3): Iron silicate is used in the production of iron-based alloys and as a catalyst in various chemical reactions.
Uniqueness of this compound: this compound stands out due to its unique combination of chemical reactivity and structural properties, making it valuable in both industrial and scientific applications. Its ability to act as a catalyst and its potential in biomedical applications highlight its versatility and importance .
Properties
IUPAC Name |
dioxido(oxo)silane;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mn.O3Si/c;1-4(2)3/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTZLJPZXLHCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
MnO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60929107 | |
| Record name | Manganese(2+) oxosilanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.021 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7759-00-4, 13568-32-6 | |
| Record name | Manganese silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007759004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(2+) silicate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013568326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(2+) oxosilanebis(olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60929107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese(2+) silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2P5ZUV8923 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


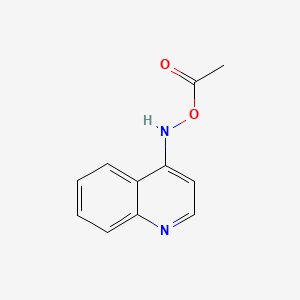
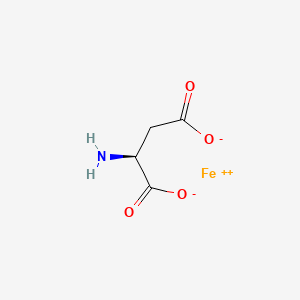
![4-chloro-N-(3,4-dimethoxyphenyl)-2-thieno[3,2-c]quinolinecarboxamide](/img/structure/B1253451.png)
![2-[4-(Cyclohexylamino)-3-nitrophenyl]-5-methyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B1253452.png)

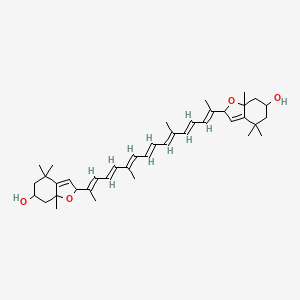
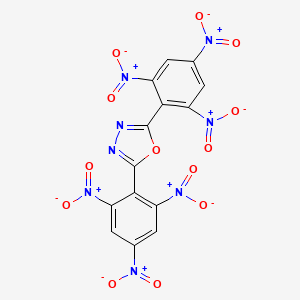
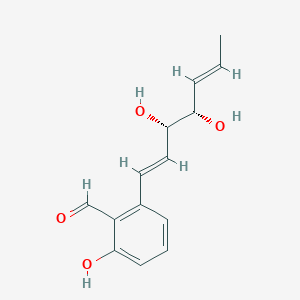
![7-(Acetyloxymethyl)-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B1253466.png)
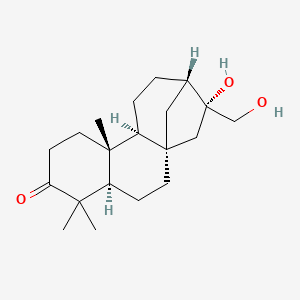

![(3S,5R,6R,9S,10R,13R,14R,17R)-17-[(E,2R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B1253471.png)
